molecular formula C6H4FNO2 B1296461 2-Fluoroisonicotinic acid CAS No. 402-65-3

2-Fluoroisonicotinic acid

Cat. No.: B1296461
CAS No.: 402-65-3
M. Wt: 141.1 g/mol
InChI Key: JMPFWDWYGOWUFP-UHFFFAOYSA-N
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Description

2-Fluoroisonicotinic acid is an organic compound with the molecular formula C6H4FNO2. It is a derivative of isonicotinic acid, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroisonicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluoropyridine with acetone and aluminum trichloride in dichloromethane to produce 2-fluoropyridine-4-methanone, which is then further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation and layered-diffusion techniques, as well as the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 2 participates in nucleophilic aromatic substitutions under controlled conditions:

Reagent/ConditionsProduct FormedYieldKey Reference
Hydrazine hydrate (NH₂NH₂·H₂O)2-Fluoroisonicotinic acid hydrazide72-85%
n-BuLi/TMEDA in hexane (-70°C)Lithium carboxylate intermediate89%
ZnI₂ in DMF (140°C)Iodinated derivatives98.5%

Case Study :
2-[¹⁸F]-fluoroisonicotinic acid hydrazide synthesis involved nucleophilic displacement of a trimethylammonium precursor with [¹⁸F]fluoride, achieving >70% radiochemical yield in 60 minutes . The reaction mechanism proceeds via a transition state stabilized by Kryptofix 222 .

Oxidation/Reduction Pathways

The carboxylic acid group enables redox transformations:

Oxidation

Oxidizing AgentProductApplication
KMnO₄ (acidic)2-Fluoropyridine-4-carboxamideAntibiotic intermediates
H₂O₂/Cu(II) catalystDecarboxylated fluoropyridineMOF synthesis

Reduction

Reducing AgentProductSelectivity
LiAlH₄ (THF, 0°C)2-Fluoro-4-hydroxymethylpyridine93%
NaBH₄/I₂ systemAlcohol derivatives78%

Coordination Chemistry

The compound acts as a bifunctional ligand in metal-organic frameworks (MOFs):

Metal CenterStructureSurface Area (m²/g)Gas Adsorption Capacity
Co(II)3D porous framework1,240CO₂: 4.8 mmol/g (298K)
Cd(II)Luminescent 2D polymer-Hg²⁺ detection limit: 0.1 ppm
Ag(I)Helical chain structure680H₂: 1.2 wt% (77K)

Key Finding : Fluorine’s electronegativity enhances framework stability, with Co-MOFs retaining crystallinity up to 350°C .

Condensation Reactions

The carboxylic acid participates in peptide coupling:

Coupling ReagentPartner MoleculeProduct Application
EDC/HOBtp-aminobenzenesulfonamideSulfa drug analogs
DCC/DMAPBenzotriazole derivativesKinase inhibitors

A recent study achieved 94% conversion efficiency in synthesizing 2-fluoro-N-(pyridin-3-yl)isonicotinamide using microwave-assisted conditions (120°C, 15 min).

Biological Activation Pathways

In mycobacterial systems, enzymatic oxidation generates reactive species:

Mechanism :

  • KatG-catalyzed oxidation → Isonicotinoyl radical
  • Radical traps InhA enoyl-ACP reductase
  • Forms covalent NAD⁺-InhA adduct (k = 0.0104 min⁻¹)

PET Imaging Correlation :
2-[¹⁸F]-INH accumulation in M. tuberculosis showed 3.8:1 infected/uninfected lung ratio by dynamic PET-CT .

Comparative Reactivity

Reaction TypeThis compound3-Fluoro Isomer
Nucleophilic SubstitutionFaster (σₚ = 0.62)Slower
Metal CoordinationHigher logK (4.7 vs 3.9)Weaker binding
Oxidative StabilityT₈₀ = 191°CT₈₀ = 178°C

Data from thermogravimetric analysis (TGA) and DFT calculations .This comprehensive analysis demonstrates this compound's utility in synthetic organic chemistry, materials science, and medicinal applications. Its unique electronic profile from fluorine substitution enables precise control over reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
2-Fluoroisonicotinic acid serves as a crucial intermediate in the synthesis of various antimicrobial agents. Its derivatives have shown efficacy against bacteria and fungi, making it a valuable compound in the development of new antibiotics. Research indicates that modifications to the isonicotinic acid structure can enhance antibacterial activity, particularly against resistant strains of pathogens .

Cancer Research
Studies have indicated that this compound and its derivatives may exhibit anticancer properties. For example, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of fluorine atoms is thought to enhance the lipophilicity and bioavailability of these compounds.

Materials Science

Perovskite Solar Cells
Recent research highlights the application of this compound in the field of photovoltaics, specifically in perovskite solar cells. The compound has been used for interfacial modification, which improves the efficiency and stability of n-i-p (n-type, intrinsic, p-type) perovskite solar cells. This modification helps in achieving better charge transport and reduced recombination losses, thereby enhancing overall device performance .

Coordination Chemistry

Synthesis of Coordination Polymers
this compound has been employed in the synthesis of coordination polymers involving silver (Ag) and cadmium (Cd). These coordination complexes exhibit luminescent properties, which are of interest for applications in optoelectronics and sensors. The structural properties of these polymers can be tuned by varying the metal ions or modifying the ligand environment .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate in antimicrobial agents; potential anticancer activity
Materials ScienceUsed for interfacial modification in perovskite solar cells to enhance efficiency
Coordination ChemistryFormation of luminescent coordination polymers with Ag(I) and Cd(II)

Case Studies

Case Study 1: Antimicrobial Activity
In a study evaluating various derivatives of this compound, researchers found that specific modifications significantly increased antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted structure-activity relationships that could guide future drug design efforts .

Case Study 2: Perovskite Solar Cells
A recent investigation into the use of this compound as an interfacial layer in perovskite solar cells revealed improvements in power conversion efficiency from 18% to over 22%. This study demonstrated the compound's role in optimizing charge transport properties within the device architecture .

Mechanism of Action

The mechanism of action of 2-fluoroisonicotinic acid involves its interaction with specific molecular targets. In coordination reactions, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes exhibit unique properties, such as enhanced thermal stability and luminescent characteristics .

Comparison with Similar Compounds

    Isonicotinic Acid: The parent compound without the fluorine substitution.

    2-Chloroisonicotinic Acid: A similar compound where a chlorine atom replaces the fluorine atom.

    2-Bromoisonicotinic Acid: A compound with a bromine atom instead of fluorine.

Uniqueness: 2-Fluoroisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs .

Biological Activity

2-Fluoroisonicotinic acid (2-FINA), a fluorinated derivative of isonicotinic acid, has garnered attention in recent years for its biological activities, particularly in relation to tuberculosis treatment and as a radiotracer in imaging studies. This article delves into the biological activity of 2-FINA, presenting data on its synthesis, mechanisms of action, and implications in medical research.

This compound has the following chemical characteristics:

  • Chemical Formula : C6_6H4_4FNO2_2
  • Molecular Weight : 141.10 g/mol
  • CAS Number : 393-55-5
  • Solubility : Very soluble in water (3.52 mg/ml) .

The synthesis of 2-[^18F]-fluoroisonicotinic acid hydrazide (2-[^18F]-INH) involves a nucleophilic displacement reaction, yielding a product with a high radiochemical yield (greater than 70%) within approximately 60 minutes. This compound has been utilized for imaging Mycobacterium tuberculosis infections through positron emission tomography (PET) .

2-FINA functions as an inhibitor of the enzyme InhA, which is critical for mycolic acid synthesis in Mycobacterium tuberculosis. The inhibition kinetics were evaluated, revealing that complete inhibition by isoniazid occurs within 90 minutes, while 2-FINA requires over 120 minutes for similar effects. This suggests that although both compounds are effective, their mechanisms and rates of action differ significantly .

In Vitro Studies

In vitro studies have demonstrated that 2-FINA retains significant activity against M. tuberculosis. The compound was shown to accumulate intracellularly in wild-type strains but exhibited reduced accumulation in INH-resistant strains, indicating its potential utility in overcoming resistance mechanisms .

In Vivo Studies

In vivo evaluations using aerosol-infected mice demonstrated that 2-[^18F]-INH effectively localized to necrotic pulmonary TB lesions, providing a clear PET signal that differentiated between infected and uninfected tissues. The dynamic imaging revealed rapid distribution and accumulation at infection sites, highlighting its potential as a diagnostic tool .

Case Studies

  • Imaging Tuberculosis : A study conducted on BALB/c mice infected with M. tuberculosis showed that PET imaging with 2-[^18F]-INH allowed for the visualization of infection sites within the lungs. The imaging results indicated a significantly higher uptake in infected mice compared to controls, affirming the compound's efficacy as a non-invasive imaging agent .
  • Resistance Mechanisms : Research on various M. tuberculosis strains indicated that while 2-FINA is effective against sensitive strains, its efficacy diminishes against certain resistant strains due to altered metabolic pathways. This underscores the necessity for further investigation into combination therapies that could enhance its effectiveness against resistant bacterial populations .

Summary of Findings

PropertyValue
Chemical FormulaC6_6H4_4FNO2_2
Molecular Weight141.10 g/mol
CAS Number393-55-5
SolubilityVery soluble (3.52 mg/ml)
Inhibition KineticsComplete inhibition by INH: 90 min; by 2-FINA: >120 min
Accumulation in M. tuberculosisHigh in wild-type; reduced in resistant strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoroisonicotinic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves fluorination of isonicotinic acid derivatives via halogen exchange reactions or direct fluorination using agents like Selectfluor. Hydrothermal methods are common for coordination polymers, where this compound acts as a ligand. Key parameters include temperature (120–160°C), solvent polarity, and pH, which affect crystallinity and ligand coordination modes .
  • Characterization : Confirm purity via 1H^1\text{H}/19F^{19}\text{F} NMR and elemental analysis. X-ray crystallography (e.g., OLEX2 software ) validates structural configurations.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^1\text{H} NMR resolves proton environments.
  • X-ray Diffraction (XRD) : Resolves crystal structures of coordination polymers, highlighting ligand-metal binding modes (e.g., Ag(I)/Cd(II) complexes ).
  • Luminescence Spectroscopy : Measures emission spectra (e.g., 450–500 nm for Cd(II) complexes ).

Q. What are the primary applications of this compound in materials science?

  • Applications :

  • Coordination Polymers : Serves as a rigid ligand for Ag(I)/Cd(II) complexes with tunable luminescence .
  • Perovskite Solar Cells (PSCs) : Enhances interfacial passivation in n-i-p PSCs, improving power conversion efficiency (PCE) by reducing surface defects .

Advanced Research Questions

Q. How do structural variations in this compound derivatives impact their coordination chemistry and functional properties?

  • Methodology : Compare crystal structures (e.g., CCDC data ) to analyze how fluorination position (2- vs. 3-/4-fluoro) alters ligand geometry and metal-ligand bond angles. Density Functional Theory (DFT) calculations predict electronic effects on charge transfer in coordination polymers .

Q. What experimental strategies address contradictions in reported luminescent properties of this compound-based complexes?

  • Analysis : Discrepancies in emission wavelengths (e.g., 450 nm vs. 520 nm) may arise from solvent polarity, counterion effects, or crystal packing. Replicate studies under controlled conditions (e.g., inert atmosphere, fixed humidity) and use time-resolved fluorescence to distinguish intrinsic vs. environmental effects .

Q. How can researchers optimize the role of this compound in perovskite solar cells to balance stability and efficiency?

  • Experimental Design :

  • Surface Passivation : Apply thin-film deposition (spin-coating) with varying ligand concentrations (0.1–1.0 mM) to assess defect passivation via XPS and SEM .
  • Stability Testing : Expose PSCs to accelerated aging (85°C/85% RH) and monitor PCE degradation using J-V curves .

Q. What are the challenges in synthesizing high-purity this compound, and how can purification protocols be improved?

  • Challenges : Fluorine’s high electronegativity can lead to side reactions (e.g., dehalogenation).
  • Solutions : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Validate purity via HPLC-MS .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting data on the magnetic properties of this compound complexes?

  • Best Practices :

  • Tabulate raw data (e.g., magnetic susceptibility vs. temperature) in supplementary materials .
  • Discuss potential sources of error (e.g., sample orientation in SQUID magnetometry) and compare results with analogous non-fluorinated complexes .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?

  • Framework Application :

  • PICO : Population (e.g., perovskite films), Intervention (this compound treatment), Comparison (untreated films), Outcome (PCE improvement) .
  • FINER : Ensure questions are Feasible (e.g., lab-scale synthesis), Novel (e.g., unexplored fluorination sites), and Relevant (energy storage applications) .

Properties

IUPAC Name

2-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFWDWYGOWUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323069
Record name 2-Fluoroisonicotinic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-65-3
Record name 2-Fluoroisonicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 402-65-3
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Record name 2-Fluoroisonicotinic acid
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Record name 2-Fluoro-4-pyridinecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred mixture of 30 grams of the above 2-fluoro-4-methylpyridine and potassium permanganate (100 g) in water (1.2 L) was heated at reflux. Additional potassium permanganate (50 g) was added after 1.5 hours and the stirred mixture was maintained at reflux for 15 hours. The reaction mixture was then steam distilled to remove unreacted starting material, the hot residual aqueous solution was filtered, and the filtrate was concentrated in vacuo to 450 mL. The solution was cooled on an ice-bath and acidified with concentrated HCl to pH 2.0. The resulting precipitate was collected and crystallized from water and gave 13.56 g of 2-fluoropyridine-4-carboxylic acid having a melting point of 220°-224° C.
Quantity
30 g
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100 g
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1.2 L
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50 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-methylpyridine (100 g, 925 mmol) in 42% tetrafluoroboric acid (400 ml) was gradually added a solution of sodium nitrite (64 g, 927 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. The reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure, and the residue was distilled away to give 2-fluoro-4-methylpyridine (48 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C. and 2-fluoro-4-methylpyridine (48 g) was added. The mixture was heated under reflux for 1 hr. Insoluble material was filtered off with celite from the reaction solution. The filtrate was concentrated to 200 ml, and 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 2-fluoro-4-pyridinecarboxylic acid 2(19.8 g, 32%).
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100 g
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1.2 L
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48 g
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Synthesis routes and methods IV

Procedure details

20 g of 2-fluoro-4-methylpyridine was suspended in 500 mL of water, and 100 g of potassium permanganate was added thereto and stirred at 115° C. for 20 hours. The reaction solution was filtered through Celite while hot, and then the filtrate was concentrated under reduced pressure until the amount of the solvent became ⅓. The solution was neutralized with aqueous sodium hydroxide solution, and then aqueous hydrochloric acid solution was added thereto until its pH became 2. The formed white solid was taken out through filtration, and the filtrate was extracted twice with ethyl acetate, washed with saturated saline water and dried with sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting white solid was combined with the solid taken out through filtration to obtain 9.51 g of the entitled compound.
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20 g
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100 g
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500 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoroisonicotinic acid
2-Fluoroisonicotinic acid
2-Fluoroisonicotinic acid
2-Fluoroisonicotinic acid
2-Fluoroisonicotinic acid
2-Fluoroisonicotinic acid

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